molecular formula C11H12F3N3 B11821409 1-(propan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine

1-(propan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine

Cat. No.: B11821409
M. Wt: 243.23 g/mol
InChI Key: JJPNMPTUEKCZQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Propan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine is a compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This specific compound is characterized by the presence of a trifluoromethyl group and an isopropyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(propan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine typically involves the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with formic acid or its derivatives.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Addition of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(Propan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the benzene ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding nitro or carboxylic acid derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of alkylated or acylated benzodiazole derivatives.

Scientific Research Applications

1-(Propan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The isopropyl group may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(Propan-2-yl)-1H-1,3-benzodiazol-5-amine: Lacks the trifluoromethyl group, resulting in different chemical properties.

    2-(Trifluoromethyl)-1H-1,3-benzodiazol-5-amine: Lacks the isopropyl group, affecting its biological activity and solubility.

Uniqueness

1-(Propan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine is unique due to the presence of both the trifluoromethyl and isopropyl groups, which confer distinct chemical and biological properties. These groups enhance its stability, lipophilicity, and potential for specific interactions with biological targets.

Properties

Molecular Formula

C11H12F3N3

Molecular Weight

243.23 g/mol

IUPAC Name

1-propan-2-yl-2-(trifluoromethyl)benzimidazol-5-amine

InChI

InChI=1S/C11H12F3N3/c1-6(2)17-9-4-3-7(15)5-8(9)16-10(17)11(12,13)14/h3-6H,15H2,1-2H3

InChI Key

JJPNMPTUEKCZQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)N)N=C1C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.